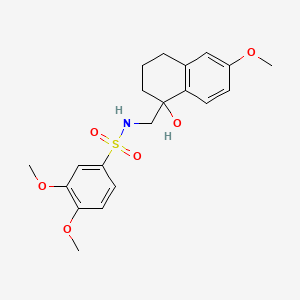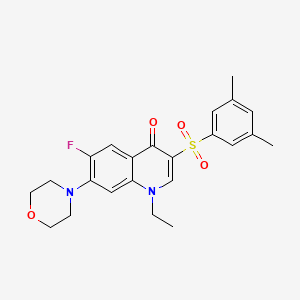
3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H25FN2O4S and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Reaction Pathways
Research on the ABTS/PP Decolorization Assay of Antioxidant Capacity reveals insights into the antioxidant capacity assays, which are pivotal in evaluating the efficacy of compounds with potential antioxidant properties. This method, involving the ABTS radical cation, is crucial for understanding the reaction pathways of antioxidants, including those of phenolic nature, which could inform the application of related compounds in antioxidant research (Ilyasov et al., 2020).
Analytical Methods in Determining Antioxidant Activity
The critical review by Munteanu and Apetrei (2021) on "Analytical Methods Used in Determining Antioxidant Activity" provides a comprehensive overview of the tests and methodologies used to assess the antioxidant activity of compounds. This research is significant for understanding how different assays, including the ABTS and DPPH tests, can be applied to evaluate the potential antioxidant effects of new compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Oxidation of Nauseous Sulfur Compounds
The study on the oxidation of nauseous sulfur compounds by photocatalysis highlights the environmental applications of photocatalytic processes in reducing the harmful effects of sulfur compounds in industrial and water treatment plants. This research underlines the importance of innovative materials and methodologies in addressing environmental pollutants, which could extend to the degradation or transformation of complex organic compounds (Cantau et al., 2007).
Sulfonamide Inhibitors in Therapeutic Applications
The review on "Sulfonamide inhibitors: a patent review 2013-present" by Gulcin and Taslimi (2018) explores the significant class of sulfonamide compounds in therapeutic applications, including their role as bacteriostatic antibiotics and in treating various diseases. This highlights the chemical diversity and potential of sulfonamide-containing compounds in drug development, which may relate to the broader applications of the compound (Gulcin & Taslimi, 2018).
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4S/c1-4-25-14-22(31(28,29)17-10-15(2)9-16(3)11-17)23(27)18-12-19(24)21(13-20(18)25)26-5-7-30-8-6-26/h9-14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDBZCBKEJBVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-Dimethyl-1-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2686133.png)
![(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol](/img/structure/B2686134.png)

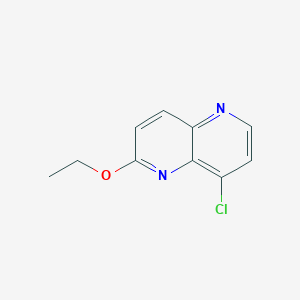
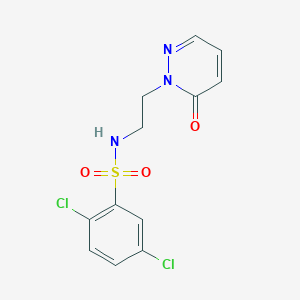
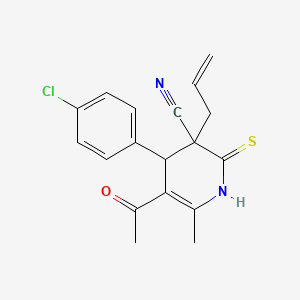
![2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B2686140.png)
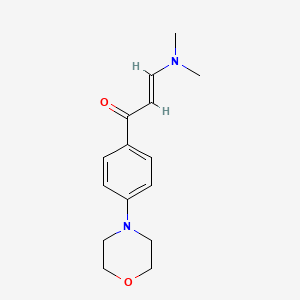
![Ethyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2686142.png)
![8-(3-((3-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2686143.png)
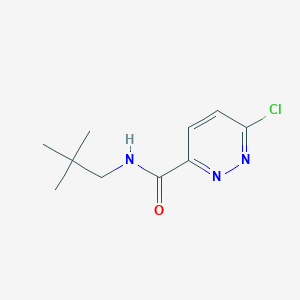
![4-(3-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2686147.png)
![N-[3-(9-Azabicyclo[3.3.1]nonan-9-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2686149.png)
